Ustiloxin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

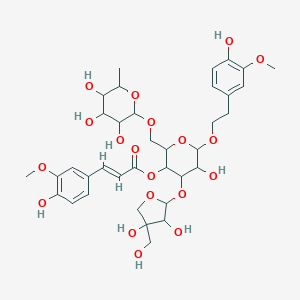

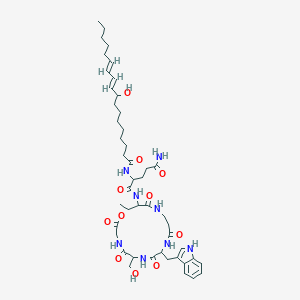

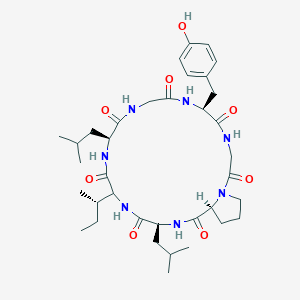

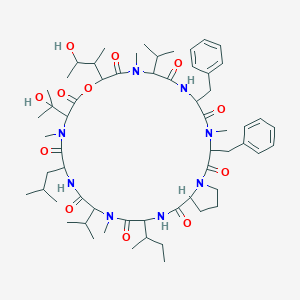

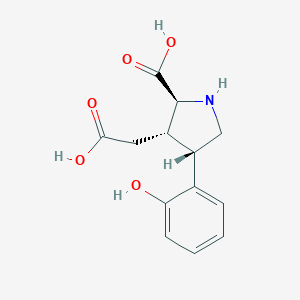

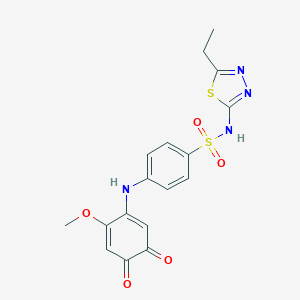

ウスチロキシンAは、イネいもち病の原因となる病原菌ウスチラギノイデア・バイレンスによって産生される環状ペプチドマイコトキシンです . この化合物は、特に種子の発芽を阻害する能力から、植物毒性で知られています . ウスチロキシンAは、13員環状コア構造を持ち、同定された6つのウスチロキシンの一つです .

2. 製法

合成経路および反応条件: ウスチロキシンAは、通常、イネいもち病菌の菌糸体が集まったイネの花穂にあるいもち病菌の塊から抽出されます . 抽出プロセスには、マクロポーラス樹脂カラムクロマトグラフィーと高速逆流クロマトグラフィーの組み合わせが使用されます . この化合物は、3.81%ギ酸溶液を使用して抽出し、XAD-4樹脂によって吸着されます。 次に、0.1%トリフルオロ酢酸を添加した40%メタノール溶液で溶出します . さらなる精製は、n-ブタノール、トリフルオロ酢酸、および水からなる二相溶媒系を用いて行われます .

工業生産方法: ウスチロキシンAの工業生産は、上記と同様の抽出および精製方法に従います。 SP207やSP700などのマクロポーラス樹脂の使用は、ウスチロキシンAの大規模調製と精製のために最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: Ustiloxin A is typically extracted from rice false smut balls, which are fungal colonies in rice florets . The extraction process involves using a combination of macroporous resin column chromatography and high-speed countercurrent chromatography . The compound is extracted using a 3.81% formic acid solution and adsorbed by XAD-4 resin. It is then eluted with a 40% methanol solution supplemented with 0.1% trifluoroacetic acid . Further purification is achieved using a two-phase solvent system consisting of n-butanol, trifluoroacetic acid, and water .

Industrial Production Methods: The industrial production of this compound follows similar extraction and purification methods as described above. The use of macroporous resins such as SP207 and SP700 has been optimized for large-scale preparation and purification of this compound .

化学反応の分析

反応の種類: ウスチロキシンAは、酸化反応、還元反応、および置換反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、ウスチロキシンAを酸化するために使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、還元反応に使用されます。

置換: 求核置換反応は、水酸化ナトリウムやシアン化カリウムなどの試薬を使用して行うことができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化誘導体を生成し、還元はウスチロキシンAの還元型を生成する可能性があります。

4. 科学研究への応用

ウスチロキシンAは、幅広い科学研究への応用があります:

科学的研究の応用

Ustiloxin A has a wide range of scientific research applications:

作用機序

ウスチロキシンAは、細胞分裂と成長に不可欠な微小管集合を阻害することによって、その効果を発揮します . この化合物はチューブリンに結合し、チューブリンが微小管に重合することを阻害し、細胞骨格の形成を阻害します . この機構は、細胞毒性と植物毒性に関与しています。

類似化合物:

ウスチロキシンB: ウスチラギノイデア・バイレンスによって産生される別の環状ペプチドマイコトキシンで、同様の植物毒性と細胞毒性があります.

ウスチロキシンC、D、F、およびG: イネいもち病菌の塊から同定されたウスチロキシンの他の誘導体です.

ウスチロキシンAの独自性: ウスチロキシンAは、種子の発芽に対する強力な阻害作用と強力な細胞毒性があるため、ユニークです . 微小管集合を阻害する能力は、細胞分裂と潜在的な抗がん応用を研究するための貴重な化合物となっています .

類似化合物との比較

Ustiloxin B: Another cyclopeptide mycotoxin produced by Ustilaginoidea virens, with similar phytotoxic and cytotoxic properties.

Ustiloxin C, D, F, and G: Other derivatives of ustiloxins identified from rice false smut balls.

Uniqueness of Ustiloxin A: this compound is unique due to its strong inhibition of seed germination and its potent cytotoxic activity . Its ability to disrupt microtubule assembly makes it a valuable compound for studying cell division and potential anticancer applications .

特性

CAS番号 |

143557-93-1 |

|---|---|

分子式 |

C28H43N5O12S |

分子量 |

673.7 g/mol |

IUPAC名 |

(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |

InChI |

InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46?/m0/s1 |

InChIキー |

QRLBQXQEGMBXFM-MWFNQMQISA-N |

SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

異性体SMILES |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

正規SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

同義語 |

ustiloxin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-](/img/structure/B235862.png)

![sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate](/img/structure/B235907.png)